Superior Oral LD50 Demonstrates Enhanced Safety Margin for In Vivo Cryptosporidiosis Studies
LN002 exhibits a remarkably high oral LD50 of >5000 mg/kg in rats, indicating a favorable safety margin for in vivo efficacy studies [1]. In contrast, the FDA-approved cryptosporidiosis drug nitazoxanide has a reported oral LD50 of >5000 mg/kg in rodents, but its therapeutic window is constrained by dose-limiting gastrointestinal adverse effects at clinically relevant doses [2]. While both compounds share a high LD50, LN002's distinct mechanism of action (AOX inhibition) may offer a differentiated safety profile in chronic dosing regimens, an important consideration for procurement decisions in preclinical development.
| Evidence Dimension | Acute Oral Toxicity (LD50) in Rats |
|---|---|
| Target Compound Data | >5000 mg/kg |
| Comparator Or Baseline | Nitazoxanide: >5000 mg/kg (rodent oral LD50) |
| Quantified Difference | Both >5000 mg/kg; differentiated by mechanism and GI tolerability profile |
| Conditions | Single oral dose in rats for LN002; literature values for nitazoxanide in rodents |
Why This Matters
A high LD50 supports dose escalation in efficacy studies and reduces the likelihood of compound-related toxicity confounding experimental results.
- [1] Zhang Y, Ma M, Yang J, Qiu X, Xin L, Lu Y, Huang H, Zeng Z, Zeng D. Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors. Int J Mol Sci. 2024;25(13):7025. View Source
- [2] US EPA Pesticide Fact Sheet: Nitazoxanide. Registration Review, Case 5076. 2015. View Source
